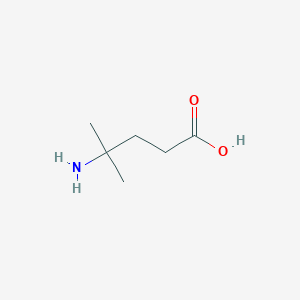

4-Amino-4-methylpentanoic acid

概要

説明

4-Amino-4-methylpentanoic acid, also known as beta-leucine, is a beta-amino acid that is pentanoic acid substituted at positions 3 and 4 by amino and methyl groups respectively . It has a role as a human metabolite . It is a carboxylic acid of five carbons with a methyl substitution at the fourth carbon .

Molecular Structure Analysis

The molecular formula of 4-Amino-4-methylpentanoic acid is C6H13NO2 . The molecular weight is 131.176 g/mol . The InChI representation of the molecule is InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) . The Canonical SMILES representation is CC©(CCC(=O)O)N .

Chemical Reactions Analysis

4-Amino-4-methylpentanoic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 4-mercapto-4-methylpentanoic acid, a fragment notably found in Antibody-Drug Conjugates (ADCs), using an intermolecular radical transfer reaction as the pivotal step .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-4-methylpentanoic acid include a molecular weight of 131.17 g/mol , a topological polar surface area of 63.3 Ų , and a complexity of 110 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

科学的研究の応用

Neuroscience Research

4-Amino-4-methylpentanoic acid plays a significant role in neuroscience research due to its structural similarity to neurotransmitters. It is used to study the modulation of neurotransmitter release, receptor binding, and signal transduction pathways. This compound can serve as a building block for the synthesis of more complex molecules that interact with the central nervous system .

Drug Development

In the realm of drug development, 4-Amino-4-methylpentanoic acid is utilized as a precursor in the synthesis of pharmaceuticals. Its modification can lead to the creation of novel compounds with potential therapeutic effects against diseases such as malaria, as seen in the design of antiplasmodial agents .

Biochemistry

Biochemically, 4-Amino-4-methylpentanoic acid is an analog of leucine, an essential amino acid. It is studied for its role in protein synthesis, metabolism, and regulation of blood sugar levels. Researchers also explore its impact on muscle growth and recovery, making it relevant for nutritional supplements .

Agriculture

In agriculture, this compound’s derivatives are investigated for their use as growth promoters and nutritional supplements in plant cell cultures. Its effects on plant growth and development, particularly in enhancing stress resistance and improving crop yield, are of great interest .

Food Industry

The food industry explores the use of 4-Amino-4-methylpentanoic acid as a nutritional additive due to its amino acid profile. It could enhance the nutritional value of food products, especially in fortifying protein content and serving as a dietary supplement .

Environmental Science

Environmental scientists study 4-Amino-4-methylpentanoic acid for its biodegradability and potential use in bioremediation processes. Understanding its interaction with environmental factors helps in assessing its impact on ecosystems .

Material Science

In material science, this compound is a candidate for creating novel polymers with specific mechanical properties. Its incorporation into polymeric structures could lead to materials with improved durability and functionality .

Analytical Chemistry

Lastly, 4-Amino-4-methylpentanoic acid is used in analytical chemistry as a standard or reference material in various chromatographic and spectroscopic methods. It aids in the identification and quantification of substances within complex mixtures .

作用機序

Target of Action

4-Amino-4-methylpentanoic acid, also known as Leucine, is an essential branched-chain amino acid (BCAA) that primarily targets muscle tissues . It plays a crucial role in protein synthesis and muscle growth .

Mode of Action

Leucine interacts with its targets, the muscle tissues, by activating the mTOR signaling pathway, which promotes muscle growth . This interaction results in changes at the cellular level, leading to increased protein synthesis and, consequently, muscle growth .

Biochemical Pathways

The catabolism of Leucine initiates in muscle and yields NADH and FADH2 . The first reaction in the catabolic pathway of Leucine is a reversible transamination that converts Leucine into branched-chain ketoacids . This process is catalyzed by the enzyme branched-chain aminotransferase .

Pharmacokinetics

It’s known that leucine, like other amino acids, is absorbed in the small intestine and distributed throughout the body via the bloodstream .

Result of Action

The primary result of Leucine’s action is the promotion of muscle growth and repair . It also plays a role in regulating blood-sugar levels, growth hormone production, wound healing, and energy regulation .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of Leucine. A diet rich in Leucine can enhance its availability and efficacy in promoting muscle growth. On the other hand, physical activity increases the demand for Leucine due to increased protein synthesis and muscle repair .

特性

IUPAC Name |

4-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281177 | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-methylpentanoic acid | |

CAS RN |

3235-46-9 | |

| Record name | 3235-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

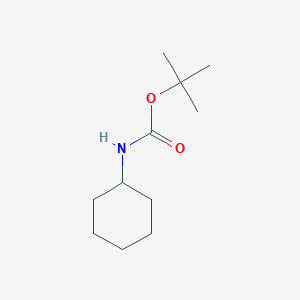

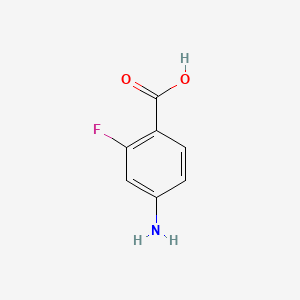

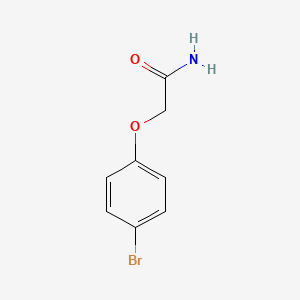

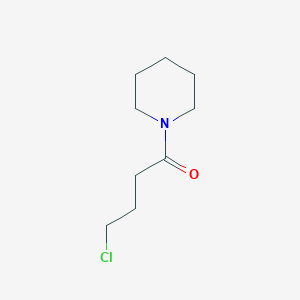

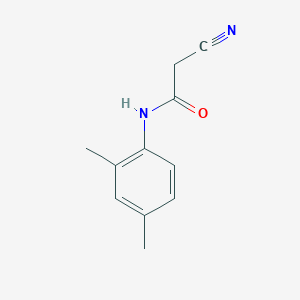

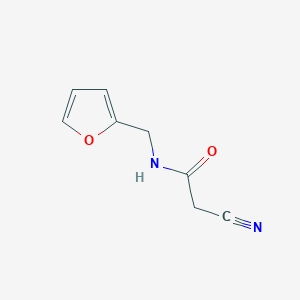

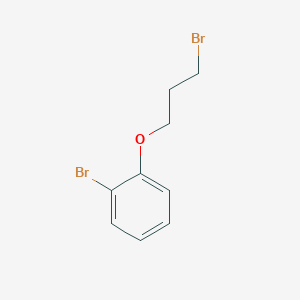

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-amino-4-methylpentanoic acid (dimethylGABA) reach the brain when it is unable to cross the blood-brain barrier?

A1: The research paper reveals that while dimethylGABA itself cannot penetrate the blood-brain barrier, its prodrug, 5,5-dimethyl-delta 1-pyrroline, can cross the barrier. [] Once in the brain, enzymes convert 5,5-dimethyl-delta 1-pyrroline into dimethylGABA. This process highlights the potential of using prodrugs to deliver centrally active compounds that cannot cross the blood-brain barrier independently. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)